Ethyl 1-(3-oxo-3-{[4-(trifluoromethoxy)phenyl]amino}propyl)-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl and Trifluoromethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Esterification: The final step involves the esterification of the carboxylate group using ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents due to its unique structure and functional groups.
Materials Science: It can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-PHENYL-1-(2-{[4-METHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE
- ETHYL 4-PHENYL-1-(2-{[4-FLUORO)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE
Uniqueness
ETHYL 4-PHENYL-1-(2-{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}ETHYL)PIPERIDINE-4-CARBOXYLATE is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions and stability.
Properties
Molecular Formula |
C24H27F3N2O4 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 1-[3-oxo-3-[4-(trifluoromethoxy)anilino]propyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C24H27F3N2O4/c1-2-32-22(31)23(18-6-4-3-5-7-18)13-16-29(17-14-23)15-12-21(30)28-19-8-10-20(11-9-19)33-24(25,26)27/h3-11H,2,12-17H2,1H3,(H,28,30) |
InChI Key |
QBPUQGAMYQQEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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